molecular formula C20H22N2O3S2 B6574279 N-(3,4-dimethoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide CAS No. 1017662-47-3

N-(3,4-dimethoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Cat. No.: B6574279
CAS No.: 1017662-47-3
M. Wt: 402.5 g/mol
InChI Key: FJMATEXBYGBMQD-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzyl group substituted with methoxy groups, a thiazole ring, and a propanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the thiophene and methyl groups. The benzyl group is then attached, and the final step involves the formation of the propanamide moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzyl ring.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The thiazole and thiophene rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)acetamide
  • N-(3,4-dimethoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)butanamide

Uniqueness

Compared to similar compounds, N-(3,4-dimethoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features make it a valuable compound for diverse scientific investigations.

This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-13-22-20(17-5-4-10-26-17)18(27-13)8-9-19(23)21-12-14-6-7-15(24-2)16(11-14)25-3/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMATEXBYGBMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NCC2=CC(=C(C=C2)OC)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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